

# In Vivo Animal Models for Studying ADAM17 Function: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: A,17

Cat. No.: B571539

[Get Quote](#)

## For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various in vivo animal models used to investigate the function of A Disintegrin and Metalloproteinase 17 (ADAM17), also known as TNF- $\alpha$  converting enzyme (TACE). These models are invaluable tools for dissecting the physiological and pathological roles of ADAM17 in development, inflammation, and cancer.

## Application Notes

### Constitutive ADAM17 Knockout Mice

- **Description:** These mice have a complete and systemic deletion of the Adam17 gene.
- **Phenotype:** Constitutive ablation of ADAM17 is perinatally lethal.<sup>[1][2]</sup> Pups are born with open eyes and exhibit defects in heart valve development, which phenocopies the ablation of the ADAM17 substrate Transforming Growth Factor-alpha (TGF $\alpha$ ).<sup>[1]</sup> This lethality is primarily attributed to impaired Epidermal Growth Factor Receptor (EGFR) signaling.<sup>[1][3]</sup>
- **Applications:**
  - Studying the essential role of ADAM17 in embryonic and perinatal development.
  - Investigating the fundamental importance of ADAM17-mediated EGFR ligand shedding.

- Limitations: The perinatal lethality precludes the study of ADAM17 function in adult animals and in postnatal disease processes.

## Hypomorphic ADAM17 Mice (ADAM17<sup>ex/ex</sup>)

- Description: These mice carry a targeted mutation in the Adam17 gene, leading to a dramatic reduction (approximately 95%) in ADAM17 expression across all tissues.[4] This model is viable and fertile.[2][5][6]
- Phenotype: ADAM17<sup>ex/ex</sup> mice display a range of defects resulting from compromised shedding of ADAM17 substrates. These include eye, heart, and skin abnormalities due to impaired EGFR signaling.[2][5][6] They also show compromised shedding of L-selectin and TNF $\alpha$ . [2][6] Interestingly, while unchallenged intestines appear normal, these mice exhibit increased susceptibility to dextran sulfate sodium (DSS)-induced colitis due to defective epithelial regeneration.[2][5]
- Applications:
  - Investigating the long-term consequences of reduced, but not absent, ADAM17 activity in adult mice.
  - Modeling diseases where a partial loss of ADAM17 function is hypothesized to play a role.
  - Studying the roles of ADAM17 in inflammatory responses and tissue repair.
- Limitations: The residual ADAM17 activity might mask some functions that require complete ablation of the enzyme.

## Conditional ADAM17 Knockout (cKO) Mice

- Description: These models utilize the Cre-LoxP system to delete Adam17 in a tissue-specific or cell-type-specific manner. This approach bypasses the perinatal lethality of the full knockout.
- Phenotypes and Applications:
  - Keratinocyte-specific cKO: Mice develop severe defects in epidermal barrier integrity shortly after birth and chronic dermatitis in adulthood, highlighting the role of the

ADAM17/EGFR axis in skin homeostasis.[1]

- Chondrocyte-specific cKO: Leads to defects in endochondral ossification and retarded growth of long bones.[1]
- Myeloid cell-specific cKO: These mice are strongly protected from endotoxin shock lethality, demonstrating the critical role of ADAM17 in myeloid cells for TNF $\alpha$  release during sepsis.[1] They are also protected against rheumatoid arthritis to a similar extent as TNF ablation.[1]
- Intestinal Epithelial Cell (IEC)-specific cKO: These mice have a normal intestinal architecture under baseline conditions but show altered responses in disease models.[7] For instance, they are protected from total parenteral nutrition-induced mucosal atrophy.[7]
- Endothelial cell-specific cKO: Deletion of ADAM17 in endothelial cells reduces vascular permeability and leukocyte recruitment in models of acute lung injury.[1] In models of diabetic nephropathy, these mice show protection against glomerular injury.[8]
- Thymic Epithelial Cell (TEC)-specific cKO: Surprisingly, these mice show normal T cell development, but reduced expression of the transcription factor Aire.[9]
- Limitations: The choice of Cre driver is critical and may have off-target effects or incomplete penetrance. The timing of gene deletion can also influence the observed phenotype.

## Transgenic Mice with Truncated ADAM17 Cytoplasmic Domain (Adam17 $\Delta$ cyto)

- Description: These mice are generated using CRISPR-Cas9 to express an ADAM17 protein that lacks the intracellular cytoplasmic domain.[10]
- Phenotype: Adam17 $\Delta$ cyto mice exhibit a hypomorphic phenotype due to the destabilization and reduced levels of the mutant protein.[10] This suggests that while the cytoplasmic domain is not required for the catalytic activity of ADAM17, it is crucial for its stability in vivo. [10]
- Applications:

- Studying the in vivo role of the ADAM17 cytoplasmic domain in regulating protein stability, trafficking, and interaction with other proteins.
- Limitations: The hypomorphic nature of the phenotype can make it difficult to distinguish between the effects of protein instability and the loss of specific functions of the cytoplasmic tail.

## Quantitative Data Summary

Animal Model	Key Quantitative Finding(s)	Reference(s)
Hypomorphic (ADAM17 <sup>ex/ex</sup> )	~5% residual ADAM17 expression in all tissues.	[4]
Complete abrogation of soluble L-selectin and TNF generation.	[2][6]	
No significant difference in basal soluble IL-6R plasma levels compared to WT.	[11]	
Myeloid cKO	Strong protection from endotoxin shock lethality.	[1]
Adam17 $\Delta$ cyto	Strongly reduced levels of both pro- and mature ADAM17 $\Delta$ cyto protein after 4 hours of cycloheximide treatment, unlike stable WT ADAM17.	[10]
Cardiac Fibrosis Model	ADAM17-specific siRNA reduced ADAM17 levels by nearly 80% in mouse cardiac fibroblasts.	[12]

## Experimental Protocols

## Protocol 1: Induction of Experimental Colitis using Dextran Sulfate Sodium (DSS) in ADAM17ex/ex Mice

This protocol is adapted from studies demonstrating the increased susceptibility of ADAM17 hypomorphic mice to intestinal inflammation.[2][5]

Objective: To induce acute colitis and evaluate the role of ADAM17 in intestinal inflammation and regeneration.

Materials:

- ADAM17ex/ex mice and wild-type (WT) littermate controls (8-12 weeks old).
- Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da.
- Sterile drinking water.
- Animal balance.
- Colonoscopy equipment for mice (optional).
- Histology equipment (formalin, paraffin, slides, H&E staining reagents).
- Antibodies for immunohistochemistry (e.g., anti-BrdU, anti-phospho-STAT3).

Procedure:

- Animal Acclimation: House mice under standard conditions with a 12-hour light-dark cycle and provide food and water ad libitum for at least one week before the experiment.
- Baseline Measurements: Record the initial body weight of all mice.
- DSS Administration:
  - Prepare a 2% (w/v) solution of DSS in sterile drinking water. The concentration may need optimization depending on the DSS batch and mouse strain.

- Replace the regular drinking water with the DSS solution for the experimental group for a period of 5-7 days. The control group receives regular drinking water.
- Daily Monitoring:
  - Monitor the mice daily for body weight loss, stool consistency, and presence of blood in the feces (Disease Activity Index scoring).
  - Record daily water/DSS solution consumption.
- Endpoint Analysis (Day 7-10):
  - Sacrifice the mice by an approved euthanasia method.
  - Dissect the entire colon from the cecum to the anus.
  - Measure the colon length.
  - Collect tissue samples for histology, protein, and RNA analysis.
  - For histology, fix a segment of the distal colon in 10% buffered formalin.[\[2\]](#)
- Histological Analysis:
  - Embed the fixed tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation, ulceration, and tissue damage.
- Proliferation and Signaling Analysis (Optional):
  - Inject mice with BrdU (5-bromo-2'-deoxyuridine) 2 hours before sacrifice to label proliferating cells.
  - Perform immunohistochemistry on colon sections using antibodies against BrdU to assess epithelial proliferation and anti-phospho-STAT3 to evaluate EGFR-downstream signaling.  
[\[2\]](#)

## Protocol 2: Analysis of ADAM17 Substrate Shedding from Splenocytes

This protocol is based on methods used to assess the shedding of ADAM17 substrates like L-selectin from immune cells.[\[2\]\[11\]](#)

Objective: To quantify the stimulated shedding of ADAM17 substrates from primary mouse cells.

Materials:

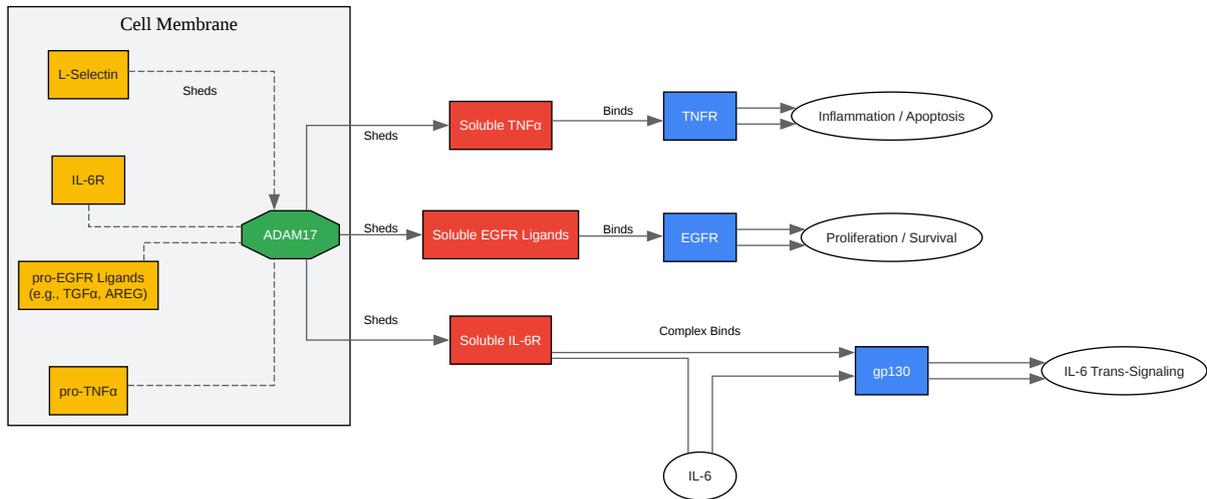
- Spleens from ADAM17<sup>ex/ex</sup>, conditional knockout, or WT mice.
- RPMI-1640 medium.
- Fetal Bovine Serum (FBS).
- Phorbol 12-myristate 13-acetate (PMA).
- FACS buffer (PBS, 1% BSA, 0.01% NaN<sub>3</sub>).
- Fc block (anti-CD16/32 mAb).
- Fluorescently-conjugated antibodies (e.g., anti-CD4, anti-L-selectin/CD62L).
- Flow cytometer.

Procedure:

- Splenocyte Isolation:
  - Aseptically harvest spleens from mice.
  - Generate a single-cell suspension by gently mashing the spleen through a 70 µm cell strainer.
  - Lyse red blood cells using ACK lysis buffer.
  - Wash the cells with RPMI medium and resuspend to a concentration of 1 x 10<sup>7</sup> cells/mL.
- Cell Stimulation:

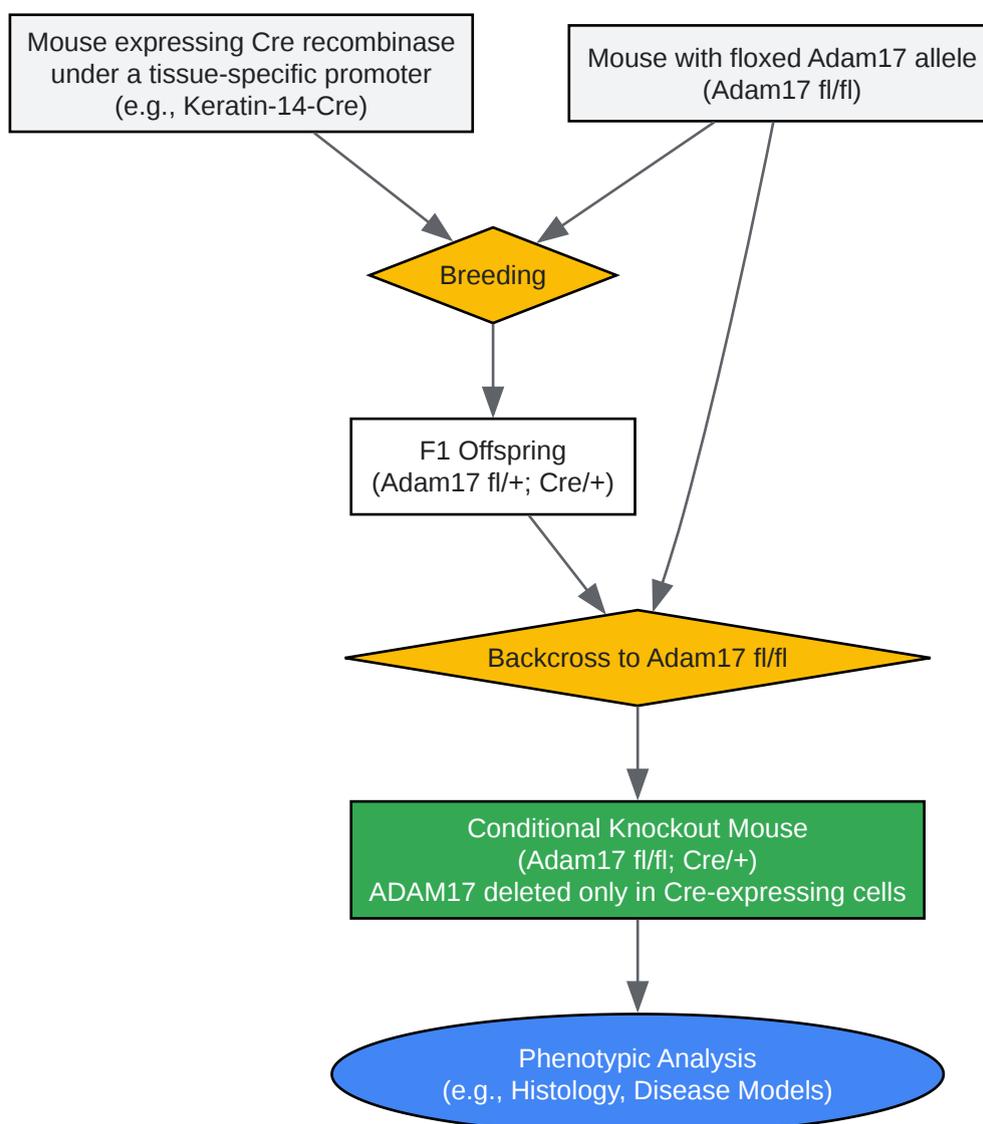
- Plate the splenocytes in a 24-well plate.
- Stimulate the cells with 100 nM PMA for 2 hours at 37°C to induce ADAM17-mediated shedding.[2] Use an unstimulated control for comparison.
- Flow Cytometry Staining:
  - After stimulation, harvest the cells and wash twice with cold FACS buffer.
  - Incubate the cells with Fc block for 10 minutes on ice to prevent non-specific antibody binding.
  - Add fluorescently-conjugated antibodies against a T-cell marker (e.g., anti-CD4) and the ADAM17 substrate of interest (e.g., anti-L-selectin).
  - Incubate for 30 minutes on ice in the dark.
- Data Acquisition and Analysis:
  - Wash the cells twice with FACS buffer.
  - Resuspend the cells in 500 µL of FACS buffer.
  - Analyze the cells using a flow cytometer.
  - Gate on the T-cell population (CD4-positive cells) and measure the geometric mean fluorescence intensity (gMFI) of L-selectin. A decrease in gMFI in stimulated cells compared to unstimulated cells indicates shedding.

## Visualizations



[Click to download full resolution via product page](#)

Caption: ADAM17-mediated signaling pathways.



[Click to download full resolution via product page](#)

Caption: Workflow for generating conditional knockout mice.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Critical role of the disintegrin metalloprotease ADAM17 for intestinal inflammation and regeneration in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of ADAM17 impairs endothelial cell necroptosis and blocks metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Critical role of the disintegrin metalloprotease ADAM17 for intestinal inflammation and regeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. Loss of ADAM17-Mediated Tumor Necrosis Factor Alpha Signaling in Intestinal Cells Attenuates Mucosal Atrophy in a Mouse Model of Parenteral Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. Targeted truncation of the ADAM17 cytoplasmic domain in mice results in protein destabilization and a hypomorphic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Species Specificity of ADAM10 and ADAM17 Proteins in Interleukin-6 (IL-6) Trans-signaling and Novel Role of ADAM10 in Inducible IL-6 Receptor Shedding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Downregulation of ADAM17 Exerts Protective Effects against Cardiac Fibrosis by Regulating Endoplasmic Reticulum Stress and Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In Vivo Animal Models for Studying ADAM17 Function: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b571539#in-vivo-animal-models-for-studying-adam17-function]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)